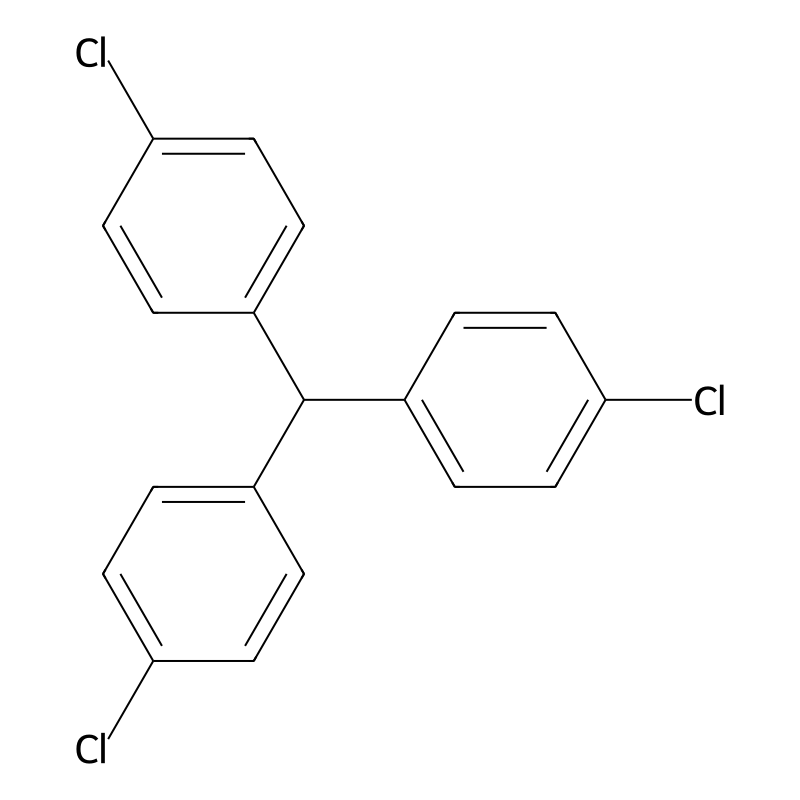Tris(4-chlorophenyl)methane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Environmental Monitoring and Persistence:
- TCPM is believed to be a byproduct of manufacturing processes involving organochlorine pesticides, particularly dichlorodiphenyltrichloroethane (DDT) [].
- Studies have detected TCPM in various environmental samples, including fish, marine mammals, and sediments, suggesting its persistence and ability to bioaccumulate in the environment [].
Potential Health Effects:
- Due to its structural similarity to DDT, research is ongoing to understand the potential health effects of TCPM exposure.
- Studies using zebrafish embryos have shown that TCPM can disrupt pancreatic development and gene expression, raising concerns about its potential impact on human health, particularly related to insulin signaling and diabetes risk [].
Analytical Methods:
- Developing accurate and sensitive methods for detecting and quantifying TCPM in environmental and biological samples is crucial for further research and monitoring efforts.
- Studies have explored various analytical techniques, such as Soxhlet extraction, gel permeation chromatography, and gas chromatography/mass spectrometry (GC/MS), to achieve reliable detection of TCPM [].
Tris(4-chlorophenyl)methane, also known as TCPM, is an organochlorine compound characterized by three chlorinated phenyl groups attached to a central methane carbon. Its chemical formula is C13H9Cl3, and it has a molecular weight of approximately 285.57 g/mol. TCPM is primarily recognized as a persistent organic pollutant, often found in environmental samples due to its origins as a byproduct of the manufacturing of dichlorodiphenyltrichloroethane (DDT) and other organochlorine pesticides . This compound exhibits significant stability and bioaccumulation potential, making it a concern for ecological and human health.
- Nucleophilic substitution: TCPM can react with nucleophiles, such as amines or thiols, leading to the formation of new compounds.
- Hydrolysis: In the presence of water and under specific conditions, TCPM may hydrolyze, although this process is generally slow due to its stability.
- Oxidation: TCPM can be oxidized by various agents, potentially leading to the formation of chlorinated phenolic compounds .
TCPM has been shown to disrupt biological processes in various organisms. Research indicates that it can interfere with pancreatic organogenesis and gene expression in zebrafish embryos, suggesting endocrine-disrupting properties similar to other organochlorines . The compound's toxicity is attributed to its ability to accumulate in biological tissues and its persistence in the environment.
The synthesis of TCPM typically involves:
- Chlorination of Phenol: Starting with phenol, chlorination can be achieved using chlorine gas or chlorinating agents to introduce chlorine atoms at the para positions on the aromatic rings.
- Condensation Reaction: The chlorinated phenols are then reacted with formaldehyde or paraformaldehyde in the presence of a catalyst (e.g., Lewis acids) to form TCPM.
- Purification: The final product is purified through recrystallization or chromatography techniques to obtain high-purity TCPM .
Studies have demonstrated that TCPM interacts with various biological systems, particularly in aquatic organisms like zebrafish. It has been shown to activate certain metabolic pathways related to xenobiotic metabolism, including cytochrome P450 enzymes. These interactions raise concerns regarding its potential impact on endocrine function and developmental processes in exposed organisms .
TCPM shares structural similarities with several other organochlorine compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Dichlorodiphenyltrichloroethane | Organochlorine | Widely used pesticide; more extensively studied for toxicity. |
| Tris(4-chlorophenyl)methanol | Alcohol derivative | Similar structure but contains a hydroxyl group; exhibits different biological activity. |
| Tris(4-bromophenyl)methane | Brominated analog | Similar structure with bromine substituents; may exhibit different environmental behavior. |
| Tris(4-methylphenyl)methane | Methylated variant | Lacks chlorine substituents; different toxicity profile compared to TCPM. |
TCPM's unique chlorine substitution pattern contributes to its distinct environmental persistence and toxicity profile compared to these similar compounds .








